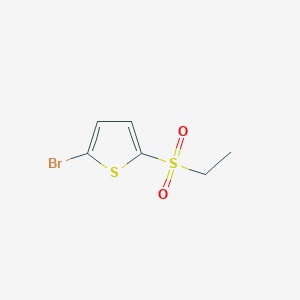
2-Bromo-5-ethanesulfonyl-thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-ethanesulfonyl-thiophene is a useful research compound. Its molecular formula is C6H7BrO2S2 and its molecular weight is 255.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the most common synthetic routes for preparing 2-Bromo-5-ethanesulfonyl-thiophene, and what are their mechanistic considerations?
- Methodological Answer : The synthesis typically involves functionalization of the thiophene core via bromination and sulfonylation. Key steps include:
- Bromination : Electrophilic substitution at the 2-position using N-bromosuccinimide (NBS) in CH2Cl2 under controlled temperature (0–5°C) to avoid over-bromination .
- Sulfonylation : Ethanesulfonyl groups are introduced via radical-initiated or transition-metal-catalyzed reactions. For example, Cu(I)-mediated coupling with ethanesulfonyl chloride in DMF at 80°C .
- Monitoring : Reaction progress is tracked using TLC (hexane:ethyl acetate, 3:1) and GC-MS for intermediate validation .
Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H- and 13C-NMR (in CDCl3) identify substituent positions. The bromine atom induces deshielding (~7.2 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks ([M+H]+) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Strong bands at 1150–1200 cm−1 confirm sulfonyl (SO2) groups .
- Purity : HPLC (C18 column, acetonitrile:water gradient) ensures >98% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the sulfonylation step?
- Methodological Answer :
- Catalyst Screening : Test Cu(I), Pd(II), or photoredox catalysts to enhance sulfonyl group transfer efficiency .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates .
- Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C to identify optimal kinetic regimes.
- Table 1 : Example optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cu(I) | DMF | 80 | 72 |
| Pd(II) | DMSO | 100 | 65 |
| None | Toluene | 60 | 38 |
Q. How do electronic effects influence regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- The electron-withdrawing sulfonyl group directs coupling to the brominated 2-position. For Suzuki-Miyaura couplings:
- Use Pd(PPh3)4 with aryl boronic acids in THF/H2O (3:1) at 90°C .
- Steric hindrance from the sulfonyl group may reduce reactivity at the 5-position, requiring excess ligand (e.g., SPhos) to stabilize the catalyst .
Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) to reassign signals or refine computational models .
- Table 2 : Example discrepancy resolution:
| Observed 1H-NMR (ppm) | DFT Prediction (ppm) | Reassignment |
|---|---|---|
| 7.45 (s, 1H) | 7.52 | Rotamer effect |
| 2.90 (q, 2H) | 2.85 | Solvent shift |
Q. What computational approaches are recommended for modeling the reactivity of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., kinases) using AMBER or GROMACS .
- Docking Studies : Use AutoDock Vina to evaluate affinity for receptor pockets, focusing on sulfonyl group interactions .
Eigenschaften
Molekularformel |
C6H7BrO2S2 |
|---|---|
Molekulargewicht |
255.2 g/mol |
IUPAC-Name |
2-bromo-5-ethylsulfonylthiophene |
InChI |
InChI=1S/C6H7BrO2S2/c1-2-11(8,9)6-4-3-5(7)10-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
QJAQKNYFISOJMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













